molecular formula C16H13FN2O3S2 B14155812 Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate CAS No. 6282-03-7

Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate

Cat. No.: B14155812
CAS No.: 6282-03-7
M. Wt: 364.4 g/mol
InChI Key: SNXWRMIPHHRBKA-UHFFFAOYSA-N
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Description

Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate is a complex organic compound that features a benzothiazole core, a thiophene ring, and a fluoro substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the Benzothiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced via a condensation reaction with thiophene-2-carboxylic acid.

    Esterification: The final step involves esterification to introduce the ethyl acetate moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as an anti-inflammatory or anticancer agent.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate is not fully understood, but it is believed to interact with specific molecular targets in cells. The benzothiazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The fluoro group may enhance the compound’s binding affinity to its targets, while the thiophene ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.

    Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.

Uniqueness

Ethyl [(2Z)-4-fluoro-2-[(thiophene-2-carbonyl)imino]-1,3-benzothiazol-3(2H)-yl]acetate is unique due to its combination of a benzothiazole core, a thiophene ring, and a fluoro substituent. This combination imparts unique chemical and biological properties that are not found in other similar compounds.

Properties

CAS No.

6282-03-7

Molecular Formula

C16H13FN2O3S2

Molecular Weight

364.4 g/mol

IUPAC Name

ethyl 2-[4-fluoro-2-(thiophene-2-carbonylimino)-1,3-benzothiazol-3-yl]acetate

InChI

InChI=1S/C16H13FN2O3S2/c1-2-22-13(20)9-19-14-10(17)5-3-6-11(14)24-16(19)18-15(21)12-7-4-8-23-12/h3-8H,2,9H2,1H3

InChI Key

SNXWRMIPHHRBKA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN1C2=C(C=CC=C2SC1=NC(=O)C3=CC=CS3)F

Origin of Product

United States

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